

# Troubleshooting memory issues in single-cell analysis with Pegasus.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pegasus	
Cat. No.:	B039198	Get Quote

# Technical Support Center: Pegasus Single-Cell Analysis

This guide provides troubleshooting assistance for common memory-related issues encountered during single-cell analysis using **Pegasus**.

### **Frequently Asked Questions (FAQs)**

Q1: My Pegasus job failed with an "out of memory" error. What is the most common cause?

A1: The most frequent cause of "out of memory" errors is underestimating the resources required for your dataset size. Single-cell datasets are often large, and operations like loading data, normalization, clustering, and differential expression analysis can be memory-intensive. The job may crash when it attempts to allocate more memory than is available in the computational environment.[1] It is crucial to request sufficient memory when submitting your job.[1][2]

Q2: How can I request more memory for my **Pegasus** job?

A2: The method for requesting memory depends on your computational environment (e.g., a high-performance computing cluster using Slurm). Typically, you can specify the required memory in your job submission script. For example, using Slurm, you can use flags like -- mem= or --mem-per-cpu=.[2]



- --mem=64000 requests 64GB of total memory for the job.
- --mem-per-cpu=4000 requests 4GB of memory for each CPU core allocated to the job.

Consult your cluster's documentation for the specific commands and syntax.

Q3: I'm working with a very large dataset (over 1 million cells). How can I manage memory consumption effectively?

A3: Analyzing very large datasets requires specific strategies to prevent memory overload. Consider the following approaches:

- Use Memory-Efficient File Formats: Pegasus utilizes the Zarr file format, which offers better I/O performance and is suitable for handling large datasets that may not fit entirely into memory.[3]
- Subsetting and Iterative Analysis: If possible, analyze a subset of your data first to estimate resource requirements. For certain analyses, you can process the data in chunks or batches.
- Down-sampling: For visualization steps like generating t-SNE or UMAP plots, you can perform the analysis on a representative subset of cells to reduce memory usage. The net-down-sample-fraction parameter in the cluster command can be useful here.[4]
- Increase Resources: For large-scale analyses, it is often necessary to request nodes with a significant amount of RAM (e.g., 200 GB or more).[5]

Q4: Does the number of threads or CPUs affect memory usage in **Pegasus**?

A4: Yes, the number of threads (workers) can impact memory consumption. Using multiple threads can lead to increased memory usage due to data duplication and overhead from parallel processing.[1] If you are running into memory issues, try reducing the number of workers or threads. For example, the de\_analysis function in **Pegasus** has an n\_jobs parameter to control the number of threads used.[6] Conversely, for some tasks, allocating an appropriate number of CPUs per task is important for efficient processing without excessive memory competition.[7]

Q5: Which specific steps in a typical single-cell analysis workflow are most memory-intensive?



A5: Several steps can be particularly demanding on memory:

- Data Loading: Reading large count matrices into memory is the first potential bottleneck.
- Normalization and Scaling: These steps often create new data matrices, increasing the memory footprint.
- Highly Variable Gene (HVG) Selection: This can be memory-intensive, especially with a large number of cells.
- Dimensionality Reduction (PCA): Principal Component Analysis on a large gene-by-cell matrix requires significant memory.
- Graph-Based Clustering: Constructing a k-nearest neighbor (k-NN) graph on tens of thousands to millions of cells is computationally and memory-intensive.
- Differential Expression (DE) Analysis: Comparing gene expression across numerous clusters can consume a large amount of memory, especially with statistical tests like the t-test or Mann-Whitney U test on the full dataset.[6][8]

# Troubleshooting Guides Guide 1: Diagnosing and Resolving a General "Out of Memory" Error

This guide provides a systematic approach to troubleshooting memory errors.

### Experimental Protocol:

- Identify the Failing Step: Examine the log files of your failed **Pegasus** run to pinpoint the exact command or function that caused the memory error.
- Estimate Resource Requirements: Refer to the table below to get a baseline estimate of the memory required for your dataset size.
- Re-run with Increased Memory: Double the requested memory in your job submission script and re-run the analysis. If it succeeds, you can incrementally reduce the memory in subsequent runs to find the optimal amount.



- Reduce Parallelization: If increasing memory is not feasible or doesn't solve the issue, reduce the number of threads/CPUs requested for the job (e.g., set n\_jobs=1 in the relevant Pegasus function).[6]
- Optimize Data Handling: For very large datasets, ensure you are using a memory-mapped format like Zarr.[3] Consider down-sampling for non-critical, memory-intensive visualization steps.[4]

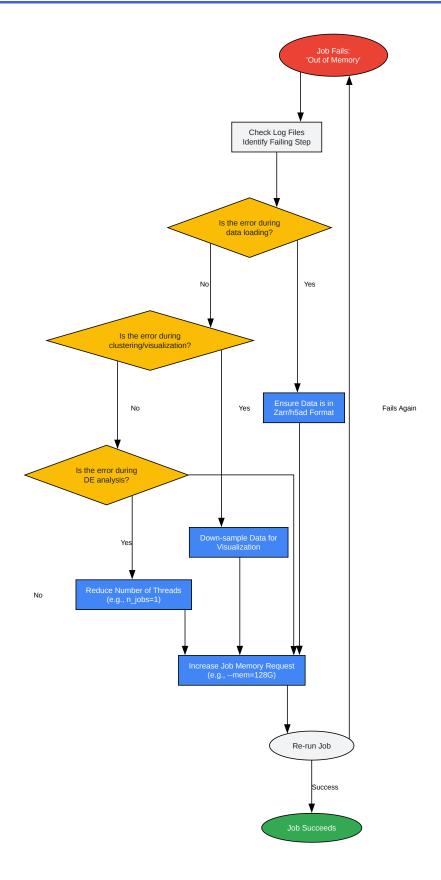
#### Quantitative Data Summary:

Number of Cells	Estimated Minimum RAM	Recommended RAM for Complex Analysis
5,000 - 20,000	16 - 32 GB	32 - 64 GB
20,000 - 100,000	32 - 64 GB	64 - 128 GB
100,000 - 500,000	64 - 128 GB	128 - 256 GB
500,000 - 1,000,000+	128 - 256 GB	256 - 512+ GB

Note: These are estimates. Actual memory usage can vary based on the complexity of the data (e.g., number of genes detected) and the specific analysis steps performed.

Troubleshooting Workflow Diagram:





Click to download full resolution via product page

Caption: General workflow for troubleshooting out-of-memory errors.



## Guide 2: Optimizing Memory for the pegasus cluster Command

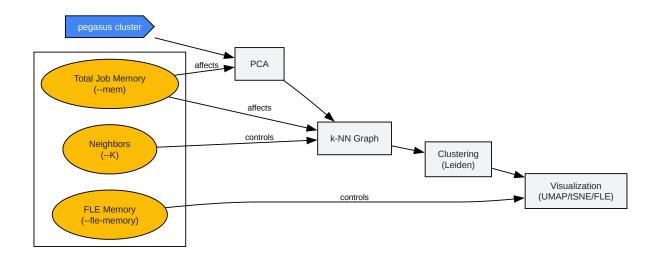
The cluster command in **Pegasus** performs several memory-intensive steps, including dimensionality reduction and graph-based clustering.[9]

### Experimental Protocol:

- Baseline Run: Execute the **pegasus** cluster command with the recommended memory for your dataset size (see table above).
- Isolate Bottleneck: If the process fails, check the logs to see if a specific step within the clustering workflow (e.g., PCA, neighbor calculation, FLE visualization) is the culprit.
- Adjust Visualization Parameters: Force-directed layout embedding (FLE) for visualization can be particularly memory-heavy. If FLE is the issue, you can adjust its memory allocation directly using the --fle-memory parameter.[4] For example, --fle-memory 16 allocates 16GB of memory for this specific step.
- Reduce Neighbors for Graph Construction: For very large datasets, consider reducing the number of neighbors (--K) used for graph construction. This can decrease the size of the graph object stored in memory.
- Process in Batches (if applicable): If batch correction methods like Harmony are used, ensure that the process is not loading all batches into memory simultaneously in a way that exceeds resources.

Logical Relationship Diagram:





Click to download full resolution via product page

Caption: Key parameters affecting memory in the **pegasus** cluster command.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Known issues | Pegasus Docs [pegasus.dfki.de]
- 2. Resource allocation | Pegasus Docs [pegasus.dfki.de]
- 3. Pegasus for Single Cell Analysis Pegasus 1.0.0 documentation [pegasus.readthedocs.io]
- 4. pegasus/pegasus/commands/Clustering.py at master · lilab-bcb/pegasus · GitHub [github.com]
- 5. Cumulus provides cloud-based data analysis for large-scale single-cell and single-nucleus RNA-seq PMC [pmc.ncbi.nlm.nih.gov]



- 6. pegasus.de\_analysis Pegasus 1.10.2 documentation [pegasus.readthedocs.io]
- 7. 11.21. pegasus-mpi-cluster Pegasus WMS 5.1.2-dev.0 documentation [pegasus.isi.edu]
- 8. Use Pegasus as a command line tool Pegasus 1.10.2 documentation [pegasus.readthedocs.io]
- 9. Use Pegasus as a command line tool Pegasus 1.8.0 documentation [pegasus.readthedocs.io]
- To cite this document: BenchChem. [Troubleshooting memory issues in single-cell analysis with Pegasus.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b039198#troubleshooting-memory-issues-in-single-cell-analysis-with-pegasus]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com